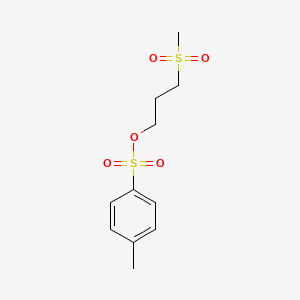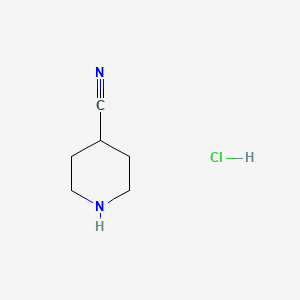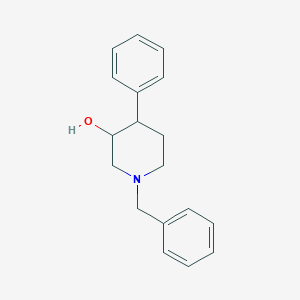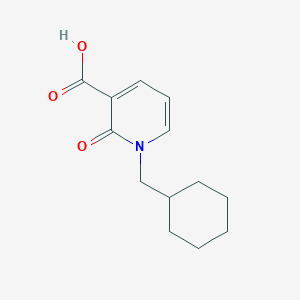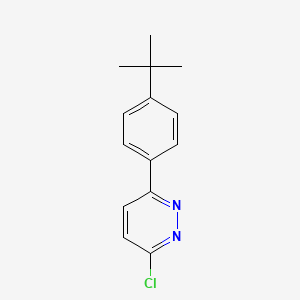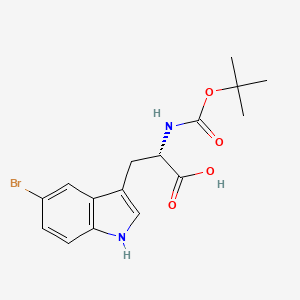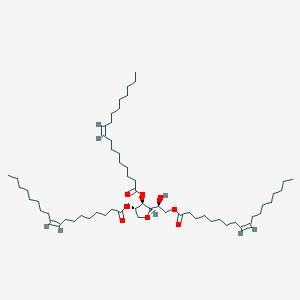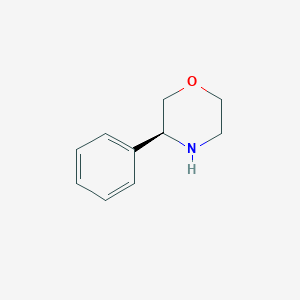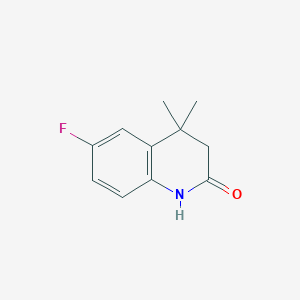
6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is an organic compound with the chemical formula C11H12FN. It is a member of the quinolinone family and is used in a variety of scientific research applications. 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a colorless, crystalline solid that is soluble in organic solvents such as ether and alcohol. It is a versatile compound that has a wide range of applications in both organic and inorganic chemistry.
Aplicaciones Científicas De Investigación
Antibacterial Properties
6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and its derivatives have been studied for their antibacterial properties. For example, a study by Johnson et al. (1989) found that certain derivatives were highly inhibitory to Escherichia coli dihydrofolate reductase (DHFR), indicating potent antibacterial activity against Gram-positive organisms (Johnson, Rauchman, Baccanari, & Roth, 1989).
Fluorescence and Hybridization Studies
Singh and Singh (2007) explored the use of novel fluorophores derived from 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one for labelling nucleosides, which were then used in oligodeoxyribonucleotide hybridization. These fluorophores demonstrated good fluorescence signals and higher hybridization affinity (Singh & Singh, 2007).
Interaction with Lysozyme
A study by Hemalatha et al. (2016) investigated the interaction of a derivative of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with lysozyme. The study utilized spectrophotometric studies and molecular docking to understand the interaction dynamics, highlighting the role of fluorine in these interactions (Hemalatha, Madhumitha, Al-Dhabi, & Arasu, 2016).
Photofluorescent Properties
The photofluorescent properties of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, which include derivatives of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, have been studied by Politanskaya et al. (2015). The study provides insights into the fluorescence properties of these compounds and their potential applications (Politanskaya et al., 2015).
Antitubercular Activity
Research by de Macedo et al. (2017) focused on the antitubercular potency of 4-hydroxyquinolin-2(1H)-ones, including 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one. The study identified promising derivatives for inhibiting Mycobacterium tuberculosis, with significant findings on the structure-activity relationship (de Macedo et al., 2017).
Propiedades
IUPAC Name |
6-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSFQJWXHXGGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619894 | |
| Record name | 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
395673-46-8 | |
| Record name | 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

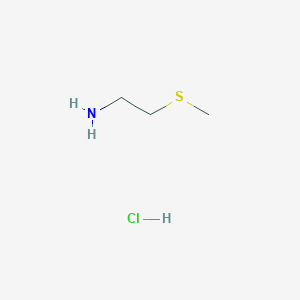
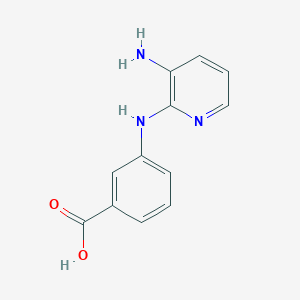
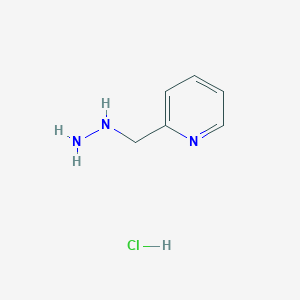
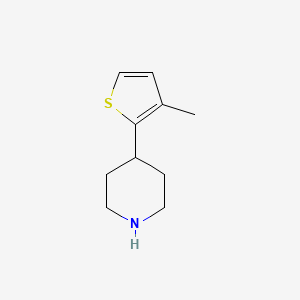
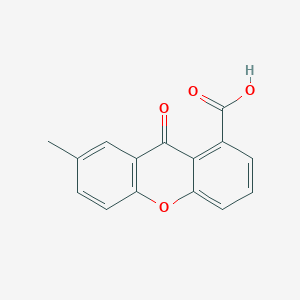
![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine](/img/structure/B1370366.png)
